2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Pharmaceutical QC labs and ANDA filers frequently encounter misidentification of febantel impurities using unqualified standards. 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (CAS 92114-71-1) is the official EP Impurity B / USP Related Compound B, supplied with comprehensive characterization data for regulatory compliance. • Pharmacopeial traceability ensures accurate impurity profiling and system suitability testing (RRT ~0.25). • Certified purity (≥95%) supports method validation and stability studies at the ≤0.2% impurity threshold. • Full documentation package (CoA, structure conformance, spectral data) accelerates DMF/ANDA submissions.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
CAS No. 92114-71-1
Cat. No. B118351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
CAS92114-71-1
Synonyms2-(Methoxymethyl)-6-(phenylthio)-1H-benzimidazole; 
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCOCC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
InChIInChI=1S/C15H14N2OS/c1-18-10-15-16-13-8-7-12(9-14(13)17-15)19-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
InChIKeyCFQMARFZCOQJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (CAS 92114-71-1): Pharmacopeial Reference Standard for Febantel Impurity Profiling


2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (CAS 92114-71-1) is a benzimidazole derivative formally designated as Febantel EP Impurity B and Febantel USP Related Compound B . It serves as a compendial reference standard for the identification, quantification, and control of process-related impurities in febantel active pharmaceutical ingredient (API) and finished drug products . As an impurity marker, it is used in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1].

Why Generic Benzimidazole Derivatives Cannot Substitute for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole in Regulated Analytical Workflows


Substitution of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole with structurally similar benzimidazole derivatives or unqualified impurity standards is not permissible in regulated pharmaceutical analysis. This compound is a specifically designated pharmacopeial reference standard (EP Impurity B / USP Related Compound B) with a defined chemical identity, validated chromatographic retention behavior, and established purity specifications that are critical for method accuracy and regulatory compliance [1]. In contrast, generic benzimidazole analogs lack the precise structural configuration—specifically the 2-methoxymethyl and 5-phenylthio substitution pattern—required to match the retention time and spectral properties of the authentic impurity [2]. Use of an incorrect or unqualified standard can lead to misidentification of impurities, inaccurate quantification, and potential rejection of ANDA submissions [3].

Quantitative Differentiation Evidence: 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole vs. Comparator Impurity Standards


Relative Retention Time (RRT) Differentiation for HPLC Method Validation

In a compendial HPLC method for febantel analysis, 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole (EP Impurity B) exhibits a distinct relative retention time (RRT) of approximately 0.25 relative to the febantel parent peak (RRT = 1.00) [1]. This value is intermediate between EP Impurity A (RRT ≈ 0.16) and EP Impurity C/Fenbendazole (RRT ≈ 0.34), enabling unambiguous peak identification and resolution from other process-related impurities in febantel API [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Certified Purity Specification for Regulatory-Compliant Impurity Quantification

Commercially available reference standards of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole are supplied with certified purity of HPLC ≥ 95% . In contrast, the febantel API specification limits unspecified impurities to ≤ 0.2% and total impurities to ≤ 0.5% [1], with the parent API typically supplied at 99.93% purity . The impurity standard's 95%+ purity is sufficient for accurate quantification of trace-level impurities (≤0.2%) when used as a calibration reference in validated analytical methods.

Pharmaceutical Quality Control Impurity Quantification Regulatory Compliance

Distinct Physical Form and Melting Point for Identity Confirmation

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is characterized as a pale beige to light grey solid with a melting point of 142-144°C . This physical profile differs from the febantel API, which is a white to almost white crystalline powder with a melting point range of 125-129°C or 129-130°C [1]. These distinct physicochemical properties provide orthogonal confirmation of chemical identity and purity during reference standard qualification.

Analytical Characterization Reference Standard Identity Solid-State Analysis

Validated Storage Stability and Shelf-Life Specifications

2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole reference standards are supplied with defined storage conditions of 2-8°C [1] or -20°C with a 2-year shelf life . The febantel API, by comparison, is typically stored at -20°C for long-term stability (3 years powder, 1 year in solvent) . The impurity standard's defined storage parameters and re-test intervals are established through stability studies to ensure that the certified purity value remains valid throughout the product's shelf life.

Reference Standard Management Stability Studies Quality Assurance

Orthogonal Characterization Package Including Full Spectroscopic and Chromatographic Data

Qualified reference standards of 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole are provided with a comprehensive characterization package including NMR, MS, HPLC, IR, and UV data, along with a structure conformance report [1]. The febantel API is also characterized by HPLC (≥99.93% purity) and NMR, but the impurity standard's characterization focuses on establishing identity and purity specifically for use as a calibration standard in impurity methods . Full traceability to USP or EP compendial standards can be provided upon request [2].

Reference Standard Characterization Method Development Regulatory Submission Support

Validated Application Scenarios for 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole in Pharmaceutical Quality Control


HPLC Method Development and System Suitability Testing for Febantel API

Use this reference standard to establish system suitability parameters for febantel impurity profiling by HPLC. The distinct relative retention time of ~0.25 (vs. febantel parent) enables confirmation of column performance and mobile phase conditions [1]. The compound serves as a resolution marker to demonstrate adequate separation from EP Impurity A (RRT ~0.16) and EP Impurity C/Fenbendazole (RRT ~0.34) [1].

Calibration and Quantification of Impurity B in Febantel Drug Substance and Drug Product

Prepare calibration standards using the ≥95% pure reference material to quantify Impurity B in febantel batches against the ≤0.2% unspecified impurity limit [2]. The certified purity value enables accurate calculation of impurity content in both API release testing and stability studies .

Identification and Confirmation of Unknown Impurities in Forced Degradation Studies

Use this characterized impurity standard as a retention time marker and spectral reference (NMR, MS) to identify and confirm the presence of Impurity B in febantel samples subjected to stress conditions (heat, light, humidity, oxidation) [3]. The comprehensive characterization package supports unambiguous peak assignment in complex degradation mixtures [3].

Regulatory Submission Support for ANDA and DMF Filings

Incorporate the fully characterized reference standard and its associated documentation (Certificate of Analysis, structure conformance report, spectral data) into ANDA or DMF submissions to demonstrate control of process-related impurities in febantel drug products [4]. Traceability to USP/EP compendial standards supports regulatory acceptance [4].

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